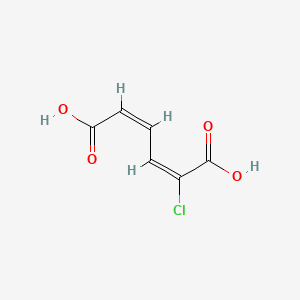

2-Chloro-cis,cis-muconic acid

Description

Contextual Significance in Environmental and Metabolic Studies

The formation of 2-chloro-cis,cis-muconic acid is a pivotal step that commits the chloroaromatic substrate to a series of enzymatic reactions designed to remove the chlorine substituent and break down the carbon backbone. nih.gov The subsequent metabolism of this intermediate is critical for the complete mineralization of the original pollutant into harmless inorganic compounds. asm.org In some cases, the accumulation of intermediates like 2-chloromuconates can indicate a metabolic bottleneck or a "dead-end" pathway in certain microorganisms. ub.edu

The study of this compound and its metabolic fate provides valuable insights into the adaptability of microorganisms to xenobiotic compounds and informs the development of transgenic plants and microbial consortia with enhanced bioremediation capabilities. annualreviews.orgnih.gov

Historical Perspectives in Chloroaromatic Compound Research

Research into the microbial degradation of chloroaromatic compounds, and by extension this compound, has its roots in the mid-20th century with the increasing use of chlorinated pesticides and herbicides. acs.orgcore.ac.uk Early studies focused on isolating microorganisms capable of utilizing these compounds as their sole source of carbon and energy. acs.orgcabidigitallibrary.org

A significant breakthrough was the elucidation of the metabolic pathways involved. Researchers discovered that many bacteria employed a modified version of the ortho-cleavage pathway, which is used for the degradation of non-chlorinated aromatic compounds. core.ac.uknih.gov This "modified ortho pathway" was found to be essential for handling the chlorinated intermediates. annualreviews.orgnih.gov

These historical investigations laid the foundation for our current understanding of how microorganisms evolve to degrade novel, man-made chemicals. This knowledge continues to be applied in the fields of environmental biotechnology and synthetic biology for the rational design of organisms with improved pollutant-degrading capabilities. annualreviews.org

Key Enzymes in the Formation and Transformation of this compound

The metabolic pathway involving this compound is orchestrated by a series of specialized enzymes. The table below highlights the crucial enzymes responsible for its formation and subsequent conversion.

| Enzyme | Function | Precursor/Substrate | Product |

| Chlorocatechol 1,2-dioxygenase | Catalyzes the ortho-cleavage of the aromatic ring of 3-chlorocatechol (B1204754). nih.govebi.ac.uk | 3-Chlorocatechol | This compound |

| Muconate Cycloisomerase | Catalyzes the cycloisomerization of 2-chloro-cis,cis-muconate (B1241311). nih.gov | This compound | (+)-2-chloro- and (+)-5-chloromuconolactone |

| Chloromuconate Cycloisomerase | Catalyzes the cycloisomerization and subsequent dehalogenation. nih.gov | This compound | trans-Dienelactone |

Bacterial Strains Studied for Chloroaromatic Degradation

Several bacterial strains have been instrumental in elucidating the metabolic pathway of chloroaromatic compounds, including the role of this compound. The following table lists some of the key organisms and their contributions.

| Bacterial Strain | Key Findings |

| Pseudomonas sp. B13 | One of the first bacteria shown to metabolize 3-chlorobenzoate (B1228886), with research demonstrating the role of the clc genes in the degradation of chlorocatechols. asm.orgnih.goviwaponline.com |

| Rhodococcus opacus 1CP | This strain utilizes a modified ortho-cleavage pathway for the degradation of 3-chlorocatechol, producing 2-chloro-cis,cis-muconate. nih.govnih.gov It possesses unique enzymes for this pathway. nih.govresearchgate.net |

| Alcaligenes eutrophus JMP 134 | Carries the pJP4 plasmid, which contains the tfd genes encoding enzymes for the degradation of 2,4-D, including the conversion of chlorocatechols to chloromuconates. core.ac.ukresearchgate.net |

| Arthrobacter sp. | Enzymes from this bacterium were shown to convert chlorocatechols to the corresponding chlorinated cis,cis-muconic acids via an ortho-fission mechanism. acs.org |

Structure

3D Structure

Properties

CAS No. |

34521-13-6 |

|---|---|

Molecular Formula |

C6H5ClO4 |

Molecular Weight |

176.55 g/mol |

IUPAC Name |

(2E,4Z)-2-chlorohexa-2,4-dienedioic acid |

InChI |

InChI=1S/C6H5ClO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,(H,8,9)(H,10,11)/b3-1-,4-2+ |

InChI Key |

OZNNVVBQWHRHHH-HSFFGMMNSA-N |

SMILES |

C(=CC(=O)O)C=C(C(=O)O)Cl |

Isomeric SMILES |

C(=C\C(=O)O)\C=C(/C(=O)O)\Cl |

Canonical SMILES |

C(=CC(=O)O)C=C(C(=O)O)Cl |

Synonyms |

2-chloro-cis,cis-muconate 2-chloro-cis,cis-muconic acid 2-chloromuconate 2-chloromuconic acid 2-chloromuconic acid, (E,Z)-isomer 2-chloromuconic acid, (Z,Z)-isome |

Origin of Product |

United States |

Biological Formation and Metabolic Precursors of 2 Chloro Cis,cis Muconic Acid

Generation via Chlorocatechol Ortho-Cleavage Pathways

The primary route for the biological formation of 2-chloro-cis,cis-muconic acid is through the ortho-cleavage of chlorocatechols. This pathway is a modified version of the common metabolic route for aromatic compounds, adapted to handle chlorinated substrates.

Role of Chlorocatechol 1,2-Dioxygenases in Ring Cleavage

The central enzymatic step in this process is the ring cleavage of a chlorocatechol molecule, catalyzed by a specific type of enzyme known as chlorocatechol 1,2-dioxygenase (EC 1.13.11.-). sspb.org.cnnih.gov This non-heme iron protein facilitates the intradiol cleavage of the aromatic ring, specifically between the two hydroxyl groups, incorporating both atoms of an oxygen molecule. sspb.org.cnnih.gov This reaction breaks the aromaticity of the ring, resulting in the formation of a linear, unsaturated dicarboxylic acid, which in the case of 3-chlorocatechol (B1204754) as a substrate, is this compound. nih.govd-nb.info

The efficiency and substrate specificity of chlorocatechol 1,2-dioxygenases can vary between different bacterial species. For instance, the chlorocatechol 1,2-dioxygenase (ClcA2) from Rhodococcus opacus 1CP shows a higher catalytic efficiency (kcat/Km) for 3-chlorocatechol compared to 4-chlorocatechol (B124253). asm.org In some bacteria, like Pseudomonas sp. B13 and Ralstonia eutropha JMP134(pJP4), distinct sets of enzymes are induced for the catabolism of catechol versus chlorocatechol. nih.gov

Precursor Chlorocatechols (e.g., 3-chlorocatechol, 4-chlorocatechol)

The direct precursors for the formation of this compound are chlorocatechols. The specific isomer of the resulting muconic acid is dependent on the starting chlorocatechol.

3-Chlorocatechol: The ortho-cleavage of 3-chlorocatechol directly yields this compound. nih.govd-nb.info This is a common step in the degradation pathways of several chlorinated aromatic compounds. researchgate.net

4-Chlorocatechol: The enzymatic cleavage of 4-chlorocatechol by chlorocatechol 1,2-dioxygenase results in the formation of 3-chloro-cis,cis-muconic acid. asm.orgacs.org While not a direct precursor to this compound, its metabolism is closely linked within the broader chlorocatechol degradation pathways.

Table 1: Precursor Chlorocatechols and their Ring-Cleavage Products

| Precursor | Enzyme | Product |

|---|---|---|

| 3-Chlorocatechol | Chlorocatechol 1,2-dioxygenase | This compound |

| 4-Chlorocatechol | Chlorocatechol 1,2-dioxygenase | 3-Chloro-cis,cis-muconic acid |

Diversity of Upstream Chloroaromatic Substrates

A wide variety of chloroaromatic compounds, many of which are environmental pollutants, can be metabolized by microorganisms, leading to the formation of this compound as an intermediate. These upstream substrates are initially transformed through a series of enzymatic reactions into the key precursor, 3-chlorocatechol.

Phenoxyacetates (e.g., 2,4-D) Catabolism

The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is a well-studied example of a compound whose degradation can lead to chlorinated muconic acids. The degradation of 2,4-D typically proceeds through the formation of 2,4-dichlorophenol, which is then hydroxylated to 3,5-dichlorocatechol (B76880). researchgate.netmdpi.com The ortho-cleavage of 3,5-dichlorocatechol by chlorocatechol 1,2-dioxygenase yields 2,4-dichloro-cis,cis-muconate. researchgate.netmdpi.com While this specific pathway does not directly produce this compound, related pathways in some organisms can metabolize other chlorophenoxyacetates to intermediates that do. For example, the degradation of 4-chlorophenoxyacetic acid proceeds via 4-chlorophenol (B41353) to 4-chlorocatechol. acs.org

Chlorobenzoates (e.g., 3-chlorobenzoic acid) Degradation

The microbial degradation of 3-chlorobenzoic acid is another significant source of this compound. Bacteria such as Ralstonia eutropha NH9 and Pseudomonas species can utilize 3-chlorobenzoate (B1228886) as a carbon source. smolecule.comnih.gov The pathway involves the conversion of 3-chlorobenzoate to 3-chlorocatechol, which then undergoes ortho-ring cleavage to form this compound. smolecule.comresearchgate.netcabidigitallibrary.org In some bacterial consortia, one species may transform 3-chlorobenzoic acid into this compound, which is then further metabolized by another species. cabidigitallibrary.org

Chlorophenols Metabolism

Various chlorophenols are also precursors for the formation of this compound. The bacterial degradation of 2-chlorophenol, for instance, proceeds through the formation of 3-chlorocatechol. d-nb.inforesearchgate.net This intermediate is then cleaved by a catechol-1,2-dioxygenase to produce 2-chloro-cis,cis-muconate (B1241311) as part of a modified ortho-cleavage pathway. d-nb.infonih.gov Similarly, the degradation of 3-chlorophenol (B135607) can also lead to the formation of 3-chlorocatechol and subsequently this compound. asm.org

Table 2: Upstream Chloroaromatic Substrates and Key Intermediates Leading to Chlorinated Muconic Acids

| Upstream Substrate | Key Intermediates | Final Muconic Acid Derivative |

|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichlorophenol, 3,5-Dichlorocatechol | 2,4-Dichloro-cis,cis-muconic acid |

| 3-Chlorobenzoic acid | 3-Chlorocatechol | This compound |

| 2-Chlorophenol | 3-Chlorocatechol | This compound |

| 3-Chlorophenol | 3-Chlorocatechol | This compound |

| 4-Chlorophenol | 4-Chlorocatechol | 3-Chloro-cis,cis-muconic acid |

Enzymatic Transformations and Downstream Pathways of 2 Chloro Cis,cis Muconic Acid

Cycloisomerization Mechanisms

The initial and most critical step in the metabolism of 2-chloro-cis,cis-muconic acid is its cycloisomerization. This reaction is catalyzed by two main types of enzymes: muconate cycloisomerases and chloromuconate cycloisomerases. These enzymes exhibit distinct catalytic activities and substrate specificities, leading to different metabolic products and subsequent pathways.

Muconate cycloisomerases (EC 5.5.1.1) are enzymes that play a central role in the degradation of non-chlorinated aromatic compounds by converting cis,cis-muconate (B1241781) to (4S)-muconolactone. nih.gov While their primary substrate is cis,cis-muconate, some muconate cycloisomerases can also act on chlorinated analogs, albeit with varying efficiency.

The catalytic action of muconate cycloisomerases on 2-chloro-cis,cis-muconate (B1241311) involves a reversible cycloisomerization reaction. nih.govresearchgate.net These enzymes can catalyze both 1,4- and 3,6-cycloisomerization of 2-chloro-cis,cis-muconate. nih.govnih.gov This dual activity results in the formation of a mixture of two isomeric chloromuconolactones: (4S)-(+)-2-chloromuconolactone and (4R/5S)-(+)-5-chloromuconolactone. nih.govresearchgate.netnih.gov Studies with muconate cycloisomerases from Pseudomonas putida and Acinetobacter calcoaceticus have shown that while they can transform substrates like 3-fluoro- and 3-methyl-cis,cis-muconate with high efficiency, their activity towards 2-chloro-cis,cis-muconate is significantly lower. nih.govnih.gov In fact, for these specific enzymes, 2-chloro-cis,cis-muconate is not considered a primary substrate. nih.govnih.gov However, muconate cycloisomerases from other organisms, such as Ralstonia eutropha JMP134, have been shown to catalyze the cycloisomerization of 2-chloro-cis,cis-muconate, forming both 2- and 5-chloromuconolactone (B1176566) as stable products. nih.gov

The direction of the cycloisomerization can be influenced by the specific amino acid composition of the enzyme. While wild-type muconate cycloisomerases may show little preference between the two cycloisomerization routes, engineered variants have demonstrated a strong preference for the formation of either (+)-2-chloro- or (+)-5-chloromuconolactone. nih.govasm.org

Chloromuconate cycloisomerases (EC 5.5.1.7) are specialized enzymes that have evolved to handle chlorinated substrates more efficiently than their muconate cycloisomerase counterparts. nih.govwikipedia.org These enzymes are crucial in the degradation pathways of chloroaromatic compounds. nih.gov A key feature that distinguishes chloromuconate cycloisomerases is their ability to catalyze not only cycloisomerization but also a subsequent dehalogenation reaction. nih.govasm.org

When acting on this compound, chloromuconate cycloisomerases, such as the one from plasmid pJP4 in Ralstonia eutropha JMP134, preferentially catalyze a 3,6-cycloisomerization. nih.govnih.govasm.org This leads to the formation of (+)-5-chloromuconolactone. nih.govasm.org Following this, the same enzyme catalyzes the dehalogenation of this intermediate, resulting in the formation of trans-dienelactone. nih.govnih.govasm.org This dual function of cycloisomerization and dehalogenation is a hallmark of many chloromuconate cycloisomerases from gram-negative bacteria. nih.govasm.org

However, there is diversity among these enzymes. For example, the chloromuconate cycloisomerase TfdDII from R. eutropha JMP134 can catalyze the formation of an equilibrium between 2-chloro-cis,cis-muconate and both 2- and 5-chloromuconolactone, similar to muconate cycloisomerases. researchgate.net This enzyme is also capable of a slow dehalogenation to form trans-dienelactone, with minor amounts of cis-dienelactone (B1242186) also being produced. researchgate.net In contrast, the enzymes from Rhodococcus opacus 1CP exclusively catalyze a 3,6-cycloisomerization and are unable to transform 2-chloromuconolactone. researchgate.net

The cycloisomerization of this compound directly leads to the formation of chloromuconolactones. The specific isomers formed, 2-chloromuconolactone and 5-chloromuconolactone, depend on the type of cycloisomerase involved.

Muconate cycloisomerases typically catalyze both 1,4- and 3,6-cycloisomerization, resulting in a mixture of (4S)-(+)-2-chloromuconolactone and (4R/5S)-(+)-5-chloromuconolactone. nih.govresearchgate.netnih.gov The ratio of these products can be influenced by the specific enzyme and reaction conditions. nih.gov Initially, 2-chloromuconolactone can be the predominant product. nih.govnih.gov

Chloromuconate cycloisomerases often show a preference for 3,6-cycloisomerization, leading primarily to the formation of (+)-5-chloromuconolactone. nih.govasm.orgnih.gov This intermediate is then typically a substrate for the enzyme's own dehalogenating activity. nih.govasm.orgnih.gov However, some chloromuconate cycloisomerases, like TfdDII, can also produce 2-chloromuconolactone. researchgate.net

The formation of these muconolactone (B1205914) intermediates is a critical branching point in the metabolic pathway, as their subsequent transformations lead to different downstream products.

Dienelactones are formed from the dehalogenation of chloromuconolactone intermediates. The specific dienelactone isomer produced is dependent on the enzymatic pathway.

trans-Dienelactone : This isomer is predominantly formed through the action of chloromuconate cycloisomerases. nih.govresearchgate.net These enzymes first catalyze the 3,6-cycloisomerization of 2-chloro-cis,cis-muconate to 5-chloromuconolactone and then dehalogenate this intermediate to trans-dienelactone. nih.govnih.gov

cis-Dienelactone : The formation of cis-dienelactone primarily involves the action of a different enzyme, muconolactone isomerase. nih.gov This enzyme can act on 5-chloromuconolactone, which is produced by muconate cycloisomerase. The dehalogenation of 5-chloromuconolactone by muconolactone isomerase yields a mixture of cis- and trans-dienelactone, with the cis isomer being the major product, typically in a 3:1 to 4:1 ratio. nih.gov Therefore, the metabolism of 2-chloro-cis,cis-muconate through the sequential action of muconate cycloisomerase and muconolactone isomerase results mainly in the formation of cis-dienelactone. nih.gov

Protoanemonin (B48344) is a toxic metabolite that can be formed as a side product during the degradation of certain chloroaromatic compounds. nih.govcapes.gov.br Its formation from this compound is a result of the combined action of muconate cycloisomerase and muconolactone isomerase. nih.govnih.gov

The pathway begins with the 1,4-cycloisomerization of 2-chloro-cis,cis-muconate by muconate cycloisomerase to produce (4S)-2-chloromuconolactone. nih.gov Subsequently, muconolactone isomerase acts on this 2-chloromuconolactone, catalyzing a reaction that involves both dechlorination and decarboxylation to form protoanemonin. nih.govresearchgate.netnih.gov

The amount of protoanemonin formed depends on the relative activities and concentrations of muconate cycloisomerase and muconolactone isomerase. nih.gov When muconolactone isomerase is present in large amounts relative to muconate cycloisomerase, significant quantities of protoanemonin can be produced, especially since 2-chloromuconolactone is often the initially predominant cycloisomerization product. nih.govnih.gov In contrast, when chloromuconate cycloisomerase is the active enzyme, very little protoanemonin is detected because this enzyme preferentially forms 5-chloromuconolactone and channels it towards dienelactone formation. nih.gov

Formation of Dienelactones (e.g., trans-dienelactone, cis-dienelactone)

Subsequent Biotransformations of this compound Derivatives

The muconolactone and dienelactone derivatives formed from this compound are not dead-end products but are further metabolized. The primary enzymes involved in the subsequent steps are hydrolases.

Dienelactone hydrolase (EC 3.1.1.45) acts on dienelactones. For instance, cis-dienelactone is hydrolyzed to maleylacetate (B1240894). core.ac.uk Maleylacetate is then further reduced to 3-oxoadipate (B1233008), which can enter the tricarboxylic acid (TCA) cycle for complete mineralization. researchgate.net Dienelactone hydrolase from Pseudomonas sp. B13 has also been shown to transform protoanemonin, albeit at a much lower rate than its primary substrate, cis-dienelactone. capes.gov.br This transformation converts the toxic protoanemonin to cis-acetylacrylate, providing a detoxification mechanism for the cell. capes.gov.br

Maleylacetate Reductase Activity

Maleylacetate reductase (EC 1.3.1.32) catalyzes the subsequent, crucial step in the pathway: the NADH-dependent reduction of maleylacetate to 3-oxoadipate (also known as β-ketoadipate). asm.orgasm.orgnih.gov This reaction is a convergence point for the degradation pathways of various aromatic and chloroaromatic compounds, funneling them into the 3-oxoadipate pathway. nih.govasm.org The enzyme can also act on substituted derivatives, such as the reductive dehalogenation of 2-chloromaleylacetate (B1243639) to maleylacetate, which is then further reduced. nih.govuniprot.org

These reductases are often encoded within gene clusters responsible for chloroaromatic degradation. asm.orgnih.gov For example, in Pseudomonas reinekei MT1, the gene for maleylacetate reductase (ccaD) is clustered with genes for chlorocatechol 1,2-dioxygenase, chloromuconate cycloisomerase, and dienelactone hydrolase. asm.org Similarly, in Cupriavidus pinatubonensis JMP134 (formerly Ralstonia eutropha JMP134), the tfdF genes encode maleylacetate reductases that are essential for the degradation of chloroaromatics. nih.govuniprot.org The enzyme from this organism prefers NADH over NADPH as a cofactor and is inhibited by 3-oxoadipate. uniprot.org The activity of maleylacetate reductase is vital for processing the maleylacetate formed from dienelactone hydrolysis, preparing the carbon skeleton for entry into central metabolic pathways. asm.orgasm.org

| Enzyme Name | Gene | Source Organism | Substrate(s) | Cofactor | Product |

|---|---|---|---|---|---|

| Maleylacetate Reductase | ccaD | Pseudomonas reinekei MT1 | Maleylacetate | NADH | 3-Oxoadipate asm.orgasm.org |

| Maleylacetate Reductase 2 | tfdFII | Cupriavidus pinatubonensis JMP134 | Maleylacetate, 2-Chloromaleylacetate | NADH (preferred) | 3-Oxoadipate uniprot.org |

| Maleylacetate Reductase | macA | Rhodococcus opacus 1CP | Maleylacetate, 2-Chloromaleylacetate | NADH | 3-Oxoadipate nih.gov |

Integration into Central Carbon Metabolism (e.g., Tricarboxylic Acid Cycle)

The product of maleylacetate reductase, 3-oxoadipate, is a key intermediate that links the specialized chloroaromatic degradation pathway to central metabolism. asm.orgd-nb.info The 3-oxoadipate pathway culminates in the conversion of 3-oxoadipate into succinyl-CoA and acetyl-CoA, two fundamental components of the tricarboxylic acid (TCA) cycle. lumenlearning.com This final conversion is typically achieved by the action of 3-oxoadipate:succinyl-CoA transferase and 3-oxoadipyl-CoA thiolase.

Once formed, acetyl-CoA and succinyl-CoA enter the TCA cycle directly. lumenlearning.comlibretexts.org Acetyl-CoA, a two-carbon molecule, condenses with the four-carbon oxaloacetate to form the six-carbon citrate, initiating the cycle. lumenlearning.comnih.gov Succinyl-CoA, a four-carbon molecule, is an intermediate within the cycle itself and is converted to succinate, then fumarate (B1241708), malate, and finally oxaloacetate, generating energy carriers like FADH₂ and NADH in the process. lumenlearning.comlibretexts.org By funneling the carbon from this compound into the TCA cycle as acetyl-CoA and succinyl-CoA, microorganisms can completely oxidize the once-recalcitrant chloroaromatic compound to carbon dioxide, while harnessing the released energy for growth. lumenlearning.comopentextbc.ca This integration represents the final stage of mineralization and is a cornerstone of microbial bioremediation strategies.

Microbiological and Genetic Basis of 2 Chloro Cis,cis Muconic Acid Metabolism

Bacterial Catabolism Pathways

Bacteria have evolved sophisticated enzymatic systems to break down 2-chloro-cis,cis-muconic acid. These pathways typically involve a series of reactions that lead to the removal of the chlorine substituent and the channeling of the resulting intermediates into central metabolic pathways.

Pseudomonadaceae (e.g., Pseudomonas putida) Degradation Systems

Members of the Pseudomonadaceae family, particularly Pseudomonas putida, are well-known for their ability to degrade a wide range of aromatic compounds, including those with chlorine substituents. In the context of this compound metabolism, Pseudomonas species employ a modified ortho-cleavage pathway. asm.orgd-nb.info

The initial step in the degradation of 3-chlorocatechol (B1204754) by many Pseudomonas strains is its cleavage by chlorocatechol 1,2-dioxygenase to yield 2-chloro-cis,cis-muconate (B1241311). asm.org The subsequent transformation of 2-chloro-cis,cis-muconate is catalyzed by muconate cycloisomerase. However, this enzyme, in strains like Pseudomonas putida PRS2000, does not directly dehalogenate the molecule. Instead, it converts 2-chloro-cis,cis-muconate into a mixture of 2-chloro- and 5-chloromuconolactone (B1176566). nih.govasm.org Initially, 2-chloromuconolactone is the main product, but over time, an equilibrium is established with 5-chloromuconolactone becoming the dominant species. nih.gov

It is the subsequent action of other enzymes that leads to dehalogenation. For instance, in some Pseudomonas strains, a chloromuconate cycloisomerase has evolved the ability to convert 2-chloro-cis,cis-muconate to trans-dienelactone, a reaction that involves the cleavage of the carbon-chlorine bond. nih.gov This highlights the evolutionary adaptation of these enzymatic systems to handle chlorinated substrates.

| Strain | Key Enzyme(s) | Products of 2-Chloro-cis,cis-muconate Conversion | Reference |

| Pseudomonas putida PRS2000 | Muconate cycloisomerase | 2-chloromuconolactone and 5-chloromuconolactone | nih.gov |

| Pseudomonas sp. B13 | Chloromuconate cycloisomerase | trans-Dienelactone | nih.gov |

Ralstonia and Cupriavidus Species in Chloroaromatic Degradation

Ralstonia and Cupriavidus species, such as Cupriavidus necator (formerly Ralstonia eutropha) JMP134, are renowned for their metabolic versatility in degrading chloroaromatic compounds. researchgate.netplos.org This capability is often conferred by catabolic plasmids, like pJP4 in strain JMP134, which carry the necessary genetic information. researchgate.netnih.gov

C. necator JMP134 possesses two gene clusters, tfdI and tfdII, on plasmid pJP4 that are involved in the degradation of chloroaromatics. osti.gov Both clusters encode enzymes for the conversion of chlorocatechols. nih.gov Specifically, the chloromuconate cycloisomerase TfdDII, encoded by the tfdII cluster, can act on 2-chloro-cis,cis-muconate, although it shows lower efficiency with this substrate compared to 3-chloro- or 2,4-dichloro-cis,cis-muconate. nih.gov The accumulation of 2-chloro-cis,cis-muconate during the growth of certain mutant strains on 3-chlorobenzoate (B1228886) suggests that the activity of this enzyme can be a rate-limiting step. nih.gov

The degradation of 2-chloro-cis,cis-muconate in these organisms is part of the broader chlorocatechol ortho-cleavage pathway, which ultimately funnels intermediates into the tricarboxylic acid (TCA) cycle. mdpi.com

Acinetobacter, Alcaligenes, Rhodococcus, and Other Genera Involved

Beyond Pseudomonas and Ralstonia, several other bacterial genera contribute to the degradation of this compound.

Acinetobacter : Strains of Acinetobacter calcoaceticus have been shown to form the same products from 2-chloro-cis,cis-muconate as Pseudomonas putida, namely 2-chloro- and 5-chloromuconolactone, when acted upon by their muconate cycloisomerases. nih.gov In some instances, Acinetobacter species can transform 3-chlorobenzoic acid into this compound. cabidigitallibrary.org A novel pathway for 2-chloro-4-nitrobenzoic acid degradation by an Acinetobacter sp. involves the formation of catechol, which is then mineralized via the ortho-cleavage pathway to cis,cis-muconic acid. researchgate.net

Alcaligenes : Alcaligenes eutrophus JMP134 (now Cupriavidus necator) possesses a chloromuconate cycloisomerase that can produce trans-dienelactone from 2-chloro-cis,cis-muconate, indicating dehalogenation capability. nih.gov In a bacterial consortium, Alcaligenes faecalis was found to complete the catabolic process initiated by Acinetobacter calcoaceticus, which transformed 3-chlorobenzoic acid into this compound. cabidigitallibrary.org

Rhodococcus : The Gram-positive bacterium Rhodococcus opacus 1CP utilizes a modified ortho-cleavage pathway for 3-chlorocatechol degradation. asm.org This pathway generates 2-chloro-cis,cis-muconate. asm.org Interestingly, the enzymes from Rhodococcus, such as muconate and chloromuconate cycloisomerase, show more functional similarity to each other in their handling of 2-chloro-cis,cis-muconate and its lactone derivatives than to their counterparts in Proteobacteria. nih.gov

Other Genera : Studies have implicated other genera like Corynebacterium in the degradation of chloroaromatics, which can lead to the formation of intermediates like this compound. cabidigitallibrary.org

| Genus | Species/Strain | Role in this compound Metabolism | Reference |

| Acinetobacter | A. calcoaceticus ADP1 | Converts 2-chloro-cis,cis-muconate to 2-chloro- and 5-chloromuconolactone. | nih.gov |

| Acinetobacter sp. | Transforms 3-chlorobenzoic acid to this compound. | cabidigitallibrary.org | |

| Alcaligenes | A. eutrophus JMP134 | Produces trans-dienelactone from 2-chloro-cis,cis-muconate. | nih.gov |

| A. faecalis | Completes the degradation of this compound in a consortium. | cabidigitallibrary.org | |

| Rhodococcus | R. opacus 1CP | Degrades 3-chlorocatechol via 2-chloro-cis,cis-muconate. | asm.org |

Bacterial Consortia and Interspecies Interactions

The complete mineralization of complex chloroaromatic compounds often requires the synergistic action of a bacterial consortium, where different species perform complementary metabolic functions. cabidigitallibrary.org For example, a consortium of Acinetobacter calcoaceticus and Alcaligenes faecalis was shown to be effective in degrading 3-chlorobenzoic acid. cabidigitallibrary.org In this partnership, A. calcoaceticus transformed the initial substrate into this compound, which was then further metabolized by A. faecalis. cabidigitallibrary.org Such interspecies interactions, including the exchange of metabolites and growth factors, are crucial for the efficient breakdown of these recalcitrant molecules in the environment. cabidigitallibrary.org

Fungal Degradation Routes (e.g., Aspergillus nidulans)

While bacterial degradation of chloroaromatics is well-documented, fungi also play a role in the environmental fate of these compounds. The filamentous fungus Aspergillus nidulans has been studied for its ability to metabolize monochlorophenols. ub.edu During the degradation of 3-chlorocatechol, A. nidulans can produce 2-chloro-cis,cis-muconate. ub.edu However, the accumulation of 2-chloromuconates in some pathways suggests they might represent a metabolic dead-end in this particular fungus under certain conditions. ub.edu The degradation pathways in fungi can be distinct from those in bacteria, highlighting the diverse strategies evolved in different microbial kingdoms to cope with xenobiotic compounds. nih.gov

Molecular Genetics of this compound Catabolism

The enzymatic machinery for this compound degradation is encoded by specific genes, often organized in clusters or operons, and frequently located on mobile genetic elements like plasmids. This genetic arrangement facilitates the horizontal transfer of catabolic capabilities among bacteria.

The tfd genes, originally discovered on the plasmid pJP4 of Cupriavidus necator JMP134, are prime examples of the genetic basis for chloroaromatic degradation. nih.govmdpi.com Plasmid pJP4 contains two distinct tfd gene clusters, tfdI and tfdII, both of which encode a complete set of enzymes for the conversion of chlorocatechols to intermediates of the TCA cycle. osti.govnih.gov The gene tfdD encodes chloromuconate cycloisomerase, the enzyme responsible for the conversion of chlorinated muconic acids. mdpi.com The two versions of this enzyme on pJP4, TfdDI and TfdDII, exhibit different substrate specificities and efficiencies, which may provide the host bacterium with a broader range of metabolic options. nih.gov

The evolution of these catabolic pathways appears to be a modular process, where gene clusters for different parts of a pathway are assembled on plasmids. osti.gov This modular evolution, driven by genetic recombination and horizontal gene transfer, allows bacteria to rapidly adapt to new environmental pollutants. researchgate.net The similarity between tfd gene clusters and other gene clusters like tcb and clc, which are also involved in chlorocatechol degradation, suggests a common evolutionary origin and subsequent divergence to specialize in different chlorinated substrates. mdpi.comfrontiersin.org

Identification and Characterization of Gene Clusters (e.g., tfd, clc, cbe)

The catabolism of chlorocatechols to central metabolic intermediates is mediated by enzymes encoded within distinct gene clusters, often located on bacterial plasmids. Among the most well-characterized are the tfd, clc, and cbe gene clusters.

The tfd gene clusters, famously identified on the pJP4 plasmid of Cupriavidus pinatubonensis JMP134, encode the enzymes for the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D). mdpi.com This pathway proceeds through 3,5-dichlorocatechol (B76880), which is cleaved by chlorocatechol 1,2-dioxygenase (TfdC) to form a dichlorinated muconate, which is subsequently metabolized. mdpi.com The core tfd genes (tfdC, tfdD, tfdE, tfdF) are responsible for converting chlorocatechols into intermediates of the tricarboxylic acid (TCA) cycle. researchgate.net Multiple versions of the tfd cluster exist (e.g., tfdI and tfdII), which differ in gene organization and the substrate efficiency of their encoded enzymes. mdpi.com

The clc gene cluster, found on plasmids like pAC27, is responsible for the degradation of 3-chlorobenzoate. pnas.org It contains the necessary genes for converting 3-chlorocatechol into TCA cycle intermediates. The key structural genes, clcABD, encode chlorocatechol 1,2-dioxygenase, chloromuconate cycloisomerase, and dienelactone hydrolase, respectively. nih.govnih.gov The cluster is highly conserved across different bacteria and includes the regulatory gene clcR. mdpi.com

The cbe gene clusters have also been identified in bacteria that degrade 3-chlorobenzoic acid (3-CBA). Genomic analyses of potent 3-CBA degrading bacteria, such as Caballeronia and Paraburkholderia species, have revealed the presence of both cbe and tfd gene clusters, indicating their role in the chlorocatechol ortho-cleavage pathway that produces chloro-cis,cis-muconate. researchgate.net

Table 1: Key Gene Clusters in Chlorocatechol Metabolism

| Gene Cluster | Typical Genes | Function of Key Genes | Example Organism/Plasmid |

|---|

| tfd | tfdC, tfdD, tfdE, tfdF | tfdC: Chlorocatechol 1,2-dioxygenase tfdD: Chloromuconate cycloisomerase tfdE: Dienelactone hydrolase tfdF: Maleylacetate (B1240894) reductase | Cupriavidus pinatubonensis JMP134 (pJP4) | | clc | clcR, clcA, clcB, clcD | clcA: Chlorocatechol 1,2-dioxygenase clcB: Chloromuconate cycloisomerase clcD: Dienelactone hydrolase clcR: LysR-type regulator | Pseudomonas putida (pAC27) | | cbe | (Often co-occurs with tfd) | Involved in chlorocatechol ortho-cleavage pathway for 3-CBA degradation. | Caballeronia sp. 19CS4-2 |

Specific Gene Regulation and Expression (e.g., clcABD operon)

The expression of genes for chloroaromatic degradation must be tightly controlled to ensure enzyme production only when the target substrate is present. The clcABD operon in Pseudomonas putida serves as a classic model for this regulation. nih.govnih.gov

Expression of the clcABD operon is positively regulated at the transcriptional level by the ClcR protein, which requires an inducer molecule for its activation. nih.govasm.org The true inducer is 2-chloro-cis,cis-muconate, the product of the first enzymatic step catalyzed by the clcA gene product. nih.govnih.govasm.org This represents a feed-forward regulatory loop where the metabolic intermediate signals the need for the downstream enzymes.

In addition to induction, the clcABD operon is subject to catabolite repression by intermediates of central metabolism. nih.govnih.gov When cells are grown on readily available carbon sources like succinate, citrate, or fumarate (B1241708), the expression from the clc promoter is repressed. nih.gov This repression is dependent on the ClcR protein. In vitro studies have demonstrated that fumarate can directly and specifically inhibit the transcription of clcA, likely by competing with 2-chloro-cis,cis-muconate for the same binding site on the ClcR activator protein. nih.gov

LysR-type Transcriptional Activators (e.g., ClcR)

The LysR-type transcriptional regulator (LTTR) family is the most common group of positive regulators in prokaryotes, and proteins like ClcR are archetypal members. sci-hub.se ClcR, which is encoded by the clcR gene divergently transcribed from the clcABD operon, is essential for activating the operon's expression. asm.org

Biochemical studies have shown that ClcR exists as a dimer in solution. asm.org In the absence of its inducer, the ClcR dimer binds to a specific DNA sequence in the clcABD promoter region. pnas.orgasm.org The binding of the inducer, 2-chloro-cis,cis-muconate, is believed to cause a conformational change in the ClcR protein. This change allows the regulator to interact effectively with the C-terminal domain of the alpha-subunit of RNA polymerase, which in turn activates transcription initiation. nih.gov

Interestingly, significant functional and structural homology exists between different LTTRs. For instance, ClcR and CatR (the regulator of the catechol operon) share sequence similarities and can functionally complement each other to some extent, with CatR being able to activate the clcABD operon. pnas.orgnih.gov This highlights a shared evolutionary ancestry among regulators of aromatic degradation pathways. sci-hub.se

Enzyme Evolution and Divergence in Activity

The enzymes involved in this compound metabolism show clear signs of evolutionary divergence, leading to orthologs with distinct substrate specificities and catalytic efficiencies. This is particularly evident when comparing enzymes from different tfd gene clusters.

The chloromuconate cycloisomerases, encoded by tfdD and clcB, are critical enzymes that often catalyze the first dehalogenation step. However, their activity varies significantly with the position of the chlorine substituent on the muconate ring. For example, the TfdDII cycloisomerase from the tfdII module of plasmid pJP4 is notably less efficient at converting 2-chloro-cis,cis-muconate compared to its activity on 3-chloro- or 2,4-dichloro-cis,cis-muconate. nih.gov This low activity can lead to the accumulation of 2-chloro-cis,cis-muconate during the degradation of compounds like 3-chlorobenzoate. nih.gov In contrast, muconate cycloisomerases from non-chlorinated pathways may convert 2-chloro-cis,cis-muconate into different products altogether, such as dienelactones, or even the antibiotic protoanemonin (B48344) via dehalogenation and decarboxylation. nih.gov

This divergence suggests that different gene clusters have evolved under distinct selective pressures, optimizing their enzymes for specific chlorinated substrates encountered in their environment.

Table 2: Comparison of Enzyme Activity and Specificity

| Enzyme (Gene) | Source Cluster/Organism | Substrate(s) | Key Finding | Reference |

|---|---|---|---|---|

| Chloromuconate Cycloisomerase (TfdDII) | tfdII module (pJP4) | 2-Chloro-cis,cis-muconate, 3-Chloro-cis,cis-muconate (B1234730) | Shows significantly lower activity with 2-chloro-cis,cis-muconate compared to other chlorinated muconates. | nih.gov |

| Chloromuconate Cycloisomerase (TfdDI) | tfdI module (pJP4) | 2-Chloro-cis,cis-muconate, 3-Chloro-cis,cis-muconate | Shows a preference for 3-chloro- versus 2-chloro-cis,cis-muconate as a substrate. | nih.gov |

| Muconate Cycloisomerase | Non-chlorinated pathway enzymes | 2-Chloro-cis,cis-muconate | Can catalyze dehalogenation and decarboxylation to form protoanemonin, a dead-end product. | nih.gov |

| Chlorocatechol 1,2-Dioxygenase (ClcA) | clc operon | 3-Chlorocatechol | Specifically induced by its substrate's metabolic product (2-chloro-cis,cis-muconate). | nih.govnih.gov |

Metabolic Engineering and Synthetic Biology Approaches

The genetic pathways responsible for this compound metabolism are prime targets for metabolic engineering and synthetic biology. These efforts aim to enhance the degradation of pollutants or to produce valuable chemicals from renewable resources.

A common strategy is "biological funneling," where diverse aromatic compounds are channeled towards a single, valuable intermediate. mdpi.com By deleting genes downstream of the target product, the metabolic flux can be redirected. For example, to accumulate cis,cis-muconic acid (the non-chlorinated analog), the gene for muconate cycloisomerase (catB) is often deleted in host organisms like Pseudomonas putida. dntb.gov.ua This same principle can be applied to accumulate this compound by deleting the corresponding chloromuconate cycloisomerase gene (clcB or tfdD).

Synthetic biology also enables the transfer of these degradation capabilities into new hosts. A notable example is the introduction of the bacterial tfdC gene (encoding chlorocatechol 1,2-dioxygenase) into plants like Arabidopsis. sspb.org.cn These transgenic plants gain the ability to cleave the aromatic ring of catechols, converting them to muconic acid, which demonstrates a key step toward developing plants for the phytoremediation of aromatic pollutants. sspb.org.cn The construction of artificial biosynthetic pathways in industrial microbes like E. coli and Corynebacterium glutamicum allows for the production of muconic acid from simple sugars, leveraging enzymes from these catabolic pathways. mdpi.comnih.gov

Table 3: Examples of Metabolic and Synthetic Engineering Approaches

| Approach | Host Organism | Target Gene/Pathway | Goal | Reference |

|---|---|---|---|---|

| Pathway Deletion | Pseudomonas putida | catB (muconate cycloisomerase) | Accumulation of cis,cis-muconic acid from aromatic compounds. | dntb.gov.ua |

| Heterologous Expression | Arabidopsis thaliana | tfdC (chlorocatechol 1,2-dioxygenase) | Phytoremediation of catechol by converting it to muconic acid. | sspb.org.cn |

| Synthetic Pathway Construction | Corynebacterium glutamicum | Catechol 1,2-dioxygenase and upstream enzymes | Production of cis,cis-muconic acid from lignin-derived aromatics. | nih.gov |

| Pathway Engineering | Escherichia coli | Shikimate pathway enzymes, Catechol 1,2-dioxygenase | De novo production of cis,cis-muconic acid from glucose. | mdpi.com |

Analytical Methodologies for 2 Chloro Cis,cis Muconic Acid Research

Chromatographic Separation and Detection

Chromatographic techniques are fundamental to the study of 2-chloro-cis,cis-muconic acid, enabling the separation of this analyte from a mixture of structurally similar compounds, such as its isomers and other pathway intermediates.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of this compound and its enzymatic conversion products. asm.orgnih.govtandfonline.comasm.org Researchers typically employ reversed-phase columns, such as C8 or C18, to achieve separation. asm.orgnih.govasm.org The mobile phase often consists of an acidic aqueous solution mixed with an organic solvent like methanol (B129727) or acetonitrile, which is crucial for resolving the various organic acids present in the samples. nih.govasm.org For instance, a mobile phase of methanol-H₂O (25:75) containing 0.1% (v/v) H₃PO₄ has been used effectively. nih.gov Detection is commonly performed using a diode array detector, allowing for simultaneous monitoring at multiple wavelengths, with 260 nm and 278 nm being particularly useful for this compound. asm.orgnih.gov

The retention time of this compound can vary depending on the specific column and mobile phase composition but has been reported to be approximately 7.5 to 7.7 minutes under certain conditions. asm.orgnih.gov This technique is sensitive enough to track the sequential conversion of this compound into products like 5-chloromuconolactone (B1176566) and cis-dienelactone (B1242186) in real-time. asm.orgasm.org

| Parameter | Description | Reference |

|---|---|---|

| Column Type | Reversed-phase: Eurospher-100 C18, Lichrospher SC 100 RP8, Grom-SIL 100 C8 | nih.govtandfonline.comasm.org |

| Mobile Phase | Aqueous solution with organic modifier (e.g., 5% Methanol + 0.1% H₃PO₄; or 25% Methanol + 0.1% H₃PO₄) | nih.govasm.org |

| Flow Rate | Typically 0.9 to 1.0 ml/min | asm.orgnih.gov |

| Detection Wavelength | 260 nm, 278 nm | asm.orgasm.org |

| Reported Retention Time | ~7.47 - 7.7 minutes | asm.orgnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the comprehensive identification of metabolites in degradation pathways involving chlorinated aromatic compounds. In studies of chlorobenzene (B131634) degradation, GC-MS analysis has been used to confirm the identity of intermediate metabolites, including cis,cis-muconic acid. ebi.ac.uk While direct GC-MS analysis of non-volatile compounds like this compound requires a derivatization step to increase volatility, the technique is invaluable for obtaining a broader metabolic profile of a biological system. mdpi.com It provides high-resolution separation and definitive mass spectral data, which are crucial for identifying unknown compounds or confirming the presence of expected intermediates in complex biological extracts. researchgate.netfrontiersin.orgfrontiersin.org

Spectrophotometric Quantification Techniques

Spectrophotometric methods offer a rapid and continuous means of monitoring reactions and quantifying enzymatic activity related to this compound.

UV-Visible Spectrophotometry for Reaction Monitoring

UV-Visible spectrophotometry is extensively used to monitor the enzymatic transformation of this compound. asm.orgasm.org The compound exhibits a characteristic UV absorbance maximum (λmax) at approximately 260 nm to 278 nm. asm.orgub.edu The conversion of 2-chloro-cis,cis-muconate (B1241311) by enzymes can be followed by observing the decrease in absorbance at this wavelength. asm.org Concurrently, the formation of reaction products can be monitored by the appearance of new absorbance peaks. For example, the formation of cis-dienelactone from 5-chloromuconolactone (an intermediate derived from 2-chloro-cis,cis-muconate) is detected by an increase in absorbance at 280 nm. asm.orgasm.org This method allows for real-time tracking of reaction kinetics and the identification of intermediates based on their unique spectral properties. asm.org

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

|---|---|---|---|

| This compound | 260 / 278 | 17,100 at 260 nm | asm.orgasm.org |

| 5-Chloromuconolactone | 202 | Not specified | asm.org |

| cis-Dienelactone | 276 / 280 | Not specified | asm.orgasm.org |

| Protoanemonin (B48344) | 260 | 15,000 at 260 nm | nih.gov |

Enzyme Assay Methodologies (e.g., activity measurements)

Enzyme assays are critical for characterizing the enzymes involved in the metabolism of this compound. The activity of chloromuconate cycloisomerase (ClcB2), for instance, is measured spectrophotometrically by monitoring the rate of decrease in absorbance at 260 nm, which corresponds to the consumption of its substrate, this compound. asm.orgasm.org The calculation of enzyme activity relies on the known molar extinction coefficient of the substrate (ε₂₆₀ = 17,100 M⁻¹ cm⁻¹). asm.orgasm.org These assays are typically performed under controlled conditions, such as a specific pH (e.g., 7.5 or 8.0) and in the presence of necessary cofactors like Mn²⁺. asm.orgnih.govoup.com By measuring activity under varying substrate concentrations, key kinetic parameters such as Kₘ and kcat can be determined, providing deep insights into the enzyme's efficiency and substrate specificity. nih.govnih.gov

Spectroscopic Characterization in Research Contexts

Beyond quantification, advanced spectroscopic methods are employed for the definitive structural elucidation of this compound and its transformation products. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique in this regard. For example, while wild-type muconate cycloisomerases convert 2-chloro-cis,cis-muconate into a mixture of products, the identity of these products as (+)-2-chloro- and (+)-5-chloromuconolactone has been confirmed through NMR analysis. asm.org Furthermore, detailed ¹H and ¹³C NMR studies have been used to determine the precise structure and stereochemistry of related compounds, such as E,Z-2-chloro-5-methyl muconic acid, by analyzing chemical shifts and coupling constants. cdnsciencepub.com These spectroscopic techniques are indispensable for verifying reaction mechanisms and identifying the exact structure of novel metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of transient intermediates in the metabolic pathways involving this compound. asm.orgresearchgate.net Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are employed to define the precise stereochemistry and connectivity of atoms within molecules formed during enzymatic conversions. asm.orgsci-hub.se

The cis,cis-configuration of 2-chloromuconic acid itself has been confirmed using ¹H NMR spectroscopy. researchgate.net This technique is critical for distinguishing between various isomers, such as cis,cis, cis,trans, and trans,trans forms of muconic acids, which may be produced during biological or chemical processes. usda.govresearchgate.net The analysis of coupling constants (J values) in ¹H NMR spectra provides definitive information about the spatial relationship between adjacent protons, allowing for the assignment of cis or trans geometry around the double bonds. asm.org

During the degradation of 2-chloro-cis,cis-muconate, several intermediates can be formed, including 2-chloromuconolactone and 5-chloromuconolactone. nih.govnih.gov NMR is used to identify these lactone structures and follow their subsequent transformation. For instance, in studies involving fluorinated analogues, ¹⁹F NMR has been effectively used for the in-situ detection of unstable intermediates, a technique that highlights the power of NMR in tracking halogenated compounds through a reaction sequence. asm.org The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus, providing a detailed fingerprint of the molecule. For example, specific chemical shifts can be assigned to the carbon atoms of the carboxyl groups, the double bonds, and the aldehyde group in intermediates like 2-hydroxymuconic semialdehyde, a cleavage product in related pathways. sci-hub.se

Table 1: Illustrative ¹H and ¹³C NMR Data for a Muconic Acid-Related Intermediate (2-Hydroxymuconic Semialdehyde in D₂O)

| Nucleus | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| ¹³C | 114.92 | C2 |

| ¹³C | 120.60 | C5 |

| ¹³C | 127.07 | C3 |

| ¹³C | 131.08 | C4 |

| ¹³C | 176.84 | C1 (Carboxyl) |

| ¹³C | 193.81 | C6 (Aldehyde) |

Data sourced from a study on intermediates in phenol (B47542) degradation. sci-hub.se

Methodological details in these studies often specify the use of deuterated solvents, such as deuterated acetone, and an internal standard like tetramethylsilane (B1202638) (TMS) to ensure accuracy and reproducibility of the spectral data. nih.gov

Metabolomics and Proteomics Approaches in Pathway Elucidation

To comprehend the complex biological networks governing the degradation of chlorinated aromatic compounds, researchers increasingly turn to systems biology approaches like metabolomics and proteomics. mdpi.com These 'omics' technologies provide a global snapshot of the metabolites and proteins present in a cell under specific conditions, offering a powerful method for elucidating entire metabolic pathways where this compound is an intermediate. nih.gov

Metabolomics analysis, often performed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), aims to identify and quantify all small-molecule metabolites within a biological system. nih.govbiorxiv.org In the context of chlorophenol degradation, metabolomics has been used to identify not only expected intermediates like 3-chloro-cis,cis-muconate (B1234730) but also novel compounds not previously reported in certain organisms, thereby revealing new branches of degradation pathways. ub.edu For example, studies on the degradation of pentachlorobiphenyl (PentaCB) have used metabolomics to identify differentially enriched metabolites, which were then mapped to specific degradation pathways, including those for chlorocyclohexane (B146310) and chlorobenzene. biorxiv.orgnih.gov

Proteomics complements metabolomics by identifying and quantifying the entire set of proteins (the proteome). This is crucial for identifying the specific enzymes that catalyze each step of the degradation pathway. tandfonline.com Quantitative proteomic analyses can reveal the upregulation of key enzymes—such as dioxygenases, dehydrogenases, and cycloisomerases—in response to the presence of a chlorinated substrate. tandfonline.comresearchgate.net In studies of bacteria degrading pollutants like PentaCB, proteomics has identified upregulated proteins involved not only in the catalytic degradation but also in substrate transport across the cell membrane, such as ABC transporter proteins. biorxiv.orgnih.gov

The integration of metabolomic and proteomic data provides a comprehensive understanding of how microorganisms respond to and metabolize compounds like chlorobenzenes. nih.govnih.gov By correlating the upregulation of specific enzymes with the appearance and disappearance of particular metabolites, researchers can reconstruct and validate the entire biochemical pathway. mdpi.com This integrated approach has been instrumental in elucidating the mechanisms of chlorobenzene degradation, confirming that the pathway often proceeds via chlorocatechols to intermediates like this compound. nih.govresearchgate.net

Table 2: Key Proteins and Metabolites Identified via Proteomics and Metabolomics in Chlorinated Compound Degradation

| Omic Approach | Molecule Type | Example Identified | Implied Function in Pathway |

|---|---|---|---|

| Proteomics | Upregulated Protein | ABC Transporter | Substrate uptake into the cell biorxiv.orgnih.gov |

| Proteomics | Upregulated Protein | Dioxygenase | Initial ring-opening of chlorocatechol researchgate.netrsc.org |

| Metabolomics | Differential Metabolite | 1,2,4-Benzenetriol | Intermediate in benzoate (B1203000) degradation pathway biorxiv.orgnih.gov |

| Metabolomics | Pathway Intermediate | 3-Chloro-cis,cis-muconate | Key intermediate in chlorocatechol degradation ub.edu |

| Metabolomics | Novel Intermediate | 3-Chlorodienelactone | Product revealing a previously unknown fungal degradation path ub.edu |

Academic Synthesis and Derivatization for Research Applications

Laboratory-Scale Chemical Synthesis Methods for Research Substrates

The laboratory preparation of 2-chloro-cis,cis-muconic acid and related substituted muconic acids is primarily achieved through the oxidative cleavage of corresponding catechols. uantwerpen.bewiley.com This method provides a direct route to these compounds, which are essential as substrates for biochemical and mechanistic studies.

One established method involves the oxidation of a catechol precursor using hydrogen peroxide in formic acid, often catalyzed by an iron(II) salt like ammonium (B1175870) iron(II) sulfate. uantwerpen.be This approach is versatile and can be applied to various substituted catechols to produce a range of muconic acid derivatives. wiley.comnih.gov

Another chemical method reported for the synthesis of related compounds involves ozonation in the presence of an alkali, which has been shown to improve yield and simplify the synthesis process for cis,cis-muconic acid from catechol. researchgate.net Additionally, the cyclization of 2-chloro-cis,cis-muconate (B1241311) to 2-chloromuconolactone can be induced chemically using concentrated sulfuric acid at room temperature. nih.gov This reaction proceeds via protonation of the carboxylate groups, leading to intramolecular esterification. The resulting lactone can be purified through ethyl acetate (B1210297) extractions. nih.gov

These chemical synthesis routes are advantageous for producing the quantities of material needed for research, overcoming some of the scale-up challenges associated with purely biological methods. researchgate.net

Table 1: Comparison of Chemical Synthesis Approaches

| Method | Precursor | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Oxidative Cleavage | Substituted Catechols | H₂O₂, Formic Acid, (NH₄)₂Fe(SO₄)₂ | Versatile for various substituted muconic acids. | uantwerpen.be |

| Cyclization | This compound | Concentrated H₂SO₄ (75%) | Produces 2-chloromuconolactone at room temperature. | nih.gov |

| Ozonation | Catechol | O₃, Alkali | Reported to enhance yield for the parent cis,cis-muconic acid. | researchgate.net |

Enzymatic and Biocatalytic Preparation for Mechanistic Studies

Enzymatic and biocatalytic methods offer highly specific and sustainable routes for synthesizing this compound and its analogs, which are invaluable for studying enzyme mechanisms and metabolic pathways. rsc.org These methods typically involve the use of whole cells or purified enzymes. rsc.orgfrontiersin.org

A primary biocatalytic approach is the ortho-cleavage of a corresponding chlorocatechol, such as 3-chlorocatechol (B1204754) or 4-chlorocatechol (B124253), using a catechol 1,2-dioxygenase enzyme. nih.govresearchgate.net For instance, the degradation of 4-chlorocatechol by the enzyme 4-chlorocatechol-1,2-dioxygenase results in the formation of 3-chloro-cis,cis-muconate (B1234730). researchgate.net Similarly, 2-chloro-cis,cis-muconate is produced from 3-chlorocatechol via the action of chlorocatechol 1,2-dioxygenase. nih.gov

Researchers have developed scalable platforms using cell lysates from engineered E. coli strains that overexpress specific dioxygenase enzymes, such as CatA from Pseudomonas putida KT2440. rsc.orgrsc.org This allows for the preparative-scale synthesis of various substituted muconic acids, including chlorinated derivatives, from their respective catechol substrates. rsc.orgrsc.org These biocatalytic reactions are performed under mild conditions (e.g., 30°C, pH 8.4) and can generate gram-scale quantities of the desired product. rsc.org

The enzymatic conversion of 2-chloro-cis,cis-muconate is also a subject of intense study. Muconate cycloisomerases can convert 2-chloro-cis,cis-muconate into a mixture of (4S)-(+)-2-chloromuconolactone and (4R/5S)-(+)-5-chloromuconolactone. nih.govresearchgate.net The subsequent action of muconolactone (B1205914) isomerase can lead to dechlorination and the formation of products like protoanemonin (B48344) or dienelactones, depending on the specific enzymes and reaction conditions. nih.gov These enzymatic preparations are crucial for understanding the fate of this compound in bacterial degradation pathways. nih.govnih.gov

Table 2: Key Enzymes in the Biocatalytic Preparation and Conversion of this compound

| Enzyme | Reaction | Substrate | Product | Reference |

|---|---|---|---|---|

| Chlorocatechol 1,2-dioxygenase | Ring Cleavage | 3-Chlorocatechol | This compound | nih.gov |

| Catechol 1,2-dioxygenase (e.g., CatA) | Ring Cleavage | Substituted Catechols | Substituted Muconic Acids | rsc.orgrsc.org |

| Muconate Cycloisomerase | Cycloisomerization | This compound | 2-Chloromuconolactone & 5-Chloromuconolactone (B1176566) | nih.govresearchgate.net |

| Muconolactone Isomerase | Dechlorination/Decarboxylation | 2-Chloromuconolactone | Protoanemonin | nih.gov |

Derivatization for Analytical or Biochemical Research

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization of muconic acids is often necessary to increase their volatility and improve detection. A common method involves esterification. For example, substituted levulinic acids, which can be synthesized from muconic acids, have been derivatized into diesters for analysis and application studies. wiley.comnih.gov

In the context of analyzing biodegradation products, phenylboronate (B1261982) has been used for the derivatization of dihydroxylated compounds like catechols, which are precursors to this compound. oup.com While direct derivatization methods for this compound are less commonly detailed, techniques applied to similar molecules, such as the use of ethyl chloroformate for trans,trans-muconic acid, suggest potential avenues. ebi.ac.uk This method, combined with microextraction techniques, prepares the analyte for GC-MS analysis. ebi.ac.uk

For detection without derivatization, high-performance liquid chromatography (HPLC) is a frequently used technique. nih.govresearchgate.net Reversed-phase HPLC can effectively separate 2-chloro-cis,cis-muconate from its precursors and metabolic products, allowing for quantification and analysis of reaction kinetics. nih.govresearchgate.net

Broader Academic and Research Implications

Understanding Xenobiotic Biodegradation Mechanisms

2-Chloro-cis,cis-muconic acid is a critical metabolite in the bacterial degradation of xenobiotic compounds such as chlorophenols and chlorobenzenes. d-nb.infoasm.orgzfin.org Its formation and subsequent transformation are central to the modified ortho-cleavage pathway, a specialized metabolic route that has evolved in microorganisms to mineralize these persistent environmental pollutants. d-nb.infonih.gov

The degradation of 2-chlorophenol, for instance, proceeds through the formation of 3-chlorocatechol (B1204754), which is then cleaved by the enzyme chlorocatechol 1,2-dioxygenase to yield this compound. d-nb.infonih.gov Similarly, the breakdown of chlorobenzene (B131634) can lead to the formation of this chlorinated muconic acid derivative. asm.org The study of this pathway has revealed the intricate enzymatic machinery that bacteria have developed to cope with synthetic, human-made chemicals.

The enzymes involved in the metabolism of this compound, such as chloromuconate cycloisomerase, are distinct from their counterparts in pathways for non-chlorinated aromatic compounds. tcsedsystem.educapes.gov.br These enzymes exhibit specific adaptations to handle the chlorinated substrate, often displaying higher efficiency for these molecules. nih.gov The investigation of these enzymes and their mechanisms provides valuable insights into how microorganisms evolve to degrade novel and recalcitrant compounds.

Advancements in Environmental Bioremediation Strategies (Research Focus)

Research into the microbial degradation of this compound is directly relevant to the development of effective bioremediation strategies for sites contaminated with chlorinated aromatic compounds. nih.govasm.org By understanding the metabolic pathways and the specific enzymes involved, scientists can devise methods to enhance the natural attenuation of these pollutants. nih.govasm.org

One area of research focuses on the isolation and characterization of bacterial strains capable of efficiently degrading compounds that lead to the formation of this compound. nih.govscispace.com For example, various bacteria have been identified that can utilize chloroaromatic compounds as their sole source of carbon and energy, and the genetic basis for this capability is often found on mobile genetic elements like plasmids. nih.govscispace.com This suggests that the ability to degrade these pollutants can be transferred between different microbial populations in the environment. asm.org

Furthermore, the degradation of this compound itself is a critical step. While the initial activation of chlorobenzene requires oxygen, the subsequent degradation of 2-chloro-cis,cis-muconate (B1241311) can proceed under denitrifying conditions, where nitrate (B79036) serves as the terminal electron acceptor. nih.gov This finding has important implications for the bioremediation of contaminated aquifers where oxygen levels may be limited.

The table below summarizes key enzymes and their roles in the degradation pathway involving this compound, highlighting the focus of bioremediation research.

| Enzyme | Function | Relevance to Bioremediation |

| Chlorocatechol 1,2-dioxygenase | Cleaves the aromatic ring of chlorocatechols to form chloromuconic acids. d-nb.infonih.gov | A key initial step in the degradation of many chlorinated pollutants. |

| Chloromuconate cycloisomerase | Catalyzes the cycloisomerization of 2-chloro-cis,cis-muconate. d-nb.inforesearchgate.net | A crucial step leading to the removal of the chlorine substituent. |

| Dienelactone hydrolase | Hydrolyzes the resulting dienelactone to maleylacetate (B1240894). d-nb.inforesearchgate.net | Continues the degradation process towards central metabolism. |

| Maleylacetate reductase | Reduces maleylacetate to 3-oxoadipate (B1233008). nih.govasm.org | Channels the breakdown products into the tricarboxylic acid (TCA) cycle. |

Contributions to Enzyme Catalysis and Protein Engineering Studies

The enzymes of the chlorocatechol pathway, which metabolize this compound, have become important subjects for studies in enzyme catalysis and protein engineering. asm.orgresearchgate.net These enzymes have evolved specialized functions to handle chlorinated substrates, making them excellent models for understanding enzyme specificity and mechanism. nih.govasm.org

Chloromuconate cycloisomerase, for example, catalyzes a dehalogenation reaction in addition to cycloisomerization, a feature not typically found in its homolog, muconate cycloisomerase, from the 3-oxoadipate pathway. asm.orgnih.govnih.gov By comparing the structures and sequences of these related enzymes, researchers can identify the specific amino acid residues responsible for these different catalytic activities. asm.org

This knowledge is then applied in protein engineering to create novel enzymes with desired properties. For instance, site-directed mutagenesis has been used to alter the substrate specificity of muconate cycloisomerase, attempting to introduce the dehalogenating capabilities of chloromuconate cycloisomerase. asm.org While complete conversion of one enzyme type to the other has proven complex, these studies have provided significant insights into the structural basis of enzyme function and have demonstrated the potential to engineer enzymes for specific biotechnological applications. asm.org

Theoretical and Computational Chemistry Applications in Enzyme-Substrate Interactions

The study of enzymes that interact with this compound, such as chloromuconate cycloisomerase, has benefited from the application of theoretical and computational chemistry. wikipedia.org These methods provide a powerful means to investigate the intricate details of enzyme-substrate interactions at an atomic level.

Computational models can be used to simulate the binding of 2-chloro-cis,cis-muconate to the active site of chloromuconate cycloisomerase and to elucidate the reaction mechanism. These studies can help to explain the enzyme's substrate specificity and the catalytic role of key amino acid residues and cofactors, such as manganese. wikipedia.org By understanding these interactions, researchers can predict how mutations might affect enzyme function, guiding protein engineering efforts. wur.nl

Moreover, computational approaches are valuable for comparing the reaction mechanisms of different but related enzymes, such as chloromuconate cycloisomerase and muconate cycloisomerase. slideserve.com This can shed light on the evolutionary relationship between these enzymes and how new catalytic functions have emerged.

Evolutionary Aspects of Catabolic Pathways in Microorganisms

The metabolic pathway involving this compound provides a compelling case study for understanding the evolution of catabolic pathways in microorganisms. nih.govscispace.com The widespread presence of chlorinated aromatic compounds in the environment is a relatively recent phenomenon, largely due to industrial activities. The ability of microorganisms to degrade these compounds is thought to be a result of the recruitment and adaptation of pre-existing enzymes and pathways. asm.orgscispace.com

Genetic studies have shown that the genes for chlorocatechol degradation are often located on plasmids and transposons, facilitating their transfer between different bacterial species. nih.govasm.org This horizontal gene transfer is a key mechanism for the rapid evolution and dissemination of new metabolic capabilities within microbial communities. nih.govasm.org

Comparisons of the gene sequences for enzymes in the chlorocatechol pathway with those from pathways for non-chlorinated compounds suggest that they share a common ancestry. nih.gov However, the enzymes of the chlorocatechol pathway have diverged to become more efficient at processing chlorinated substrates. nih.gov In some cases, it appears that the chlorocatechol pathways in different groups of bacteria, such as gram-positive and gram-negative bacteria, have evolved independently, a phenomenon known as convergent evolution. nih.gov This highlights the strong selective pressure exerted by the presence of xenobiotic compounds in the environment, driving the evolution of new catabolic functions.

Q & A

Basic: What is the role of 2-chloro-cis,cis-muconic acid in microbial degradation pathways?

Answer:

2-Chloro-cis,cis-muconic acid is a key intermediate in the aerobic degradation of chlorinated aromatic compounds, such as 2-chlorobenzoate, by bacteria like Pseudomonas stutzeri. The pathway involves oxidation of 2-chlorobenzoate to 3-chloropyrocatechol via a dioxygenase, followed by meta-cleavage to form 2-chloro-cis,cis-muconic acid . This compound is further metabolized through cycloisomerization or dehalogenation steps, depending on enzymatic activity and environmental conditions. Researchers should use isotopic labeling or enzyme inhibition assays to track pathway flux and identify rate-limiting steps.

Basic: What analytical methods are recommended for resolving this compound isomers?

Answer:

High-performance liquid chromatography (HPLC) with a reversed-phase C8 column (e.g., Grom SIL100 C8) and a mobile phase of methanol-water-phosphoric acid (40:60:0.1%) is effective for separating 2-chloro-cis,cis-muconic acid from its cis,trans isomer. Detection at 210 nm provides optimal sensitivity . However, the lack of commercially available cis,trans-muconic acid standards complicates quantification. To address this, researchers should synthesize internal standards or employ nuclear magnetic resonance (NMR) for structural validation.

Advanced: How do enzymatic and non-enzymatic pathways differ in the cycloisomerization of this compound?

Answer:

Muconate cycloisomerases (e.g., from Pseudomonas putida) catalyze the cyclization of 2-chloro-cis,cis-muconic acid to 5-chloromuconolactone without dehalogenation, while non-enzymatic acid-catalyzed reactions favor 2-chloromuconolactone formation . Advanced studies should combine polarimetry and chiral HPLC to distinguish between lactone enantiomers. Enzyme kinetics experiments (e.g., varying pH or Mn²⁺ concentrations) can elucidate cofactor dependencies, whereas mutagenesis studies identify residues critical for substrate specificity .

Advanced: What challenges arise in engineering microbial strains for this compound production?

Answer:

Biotechnological production in Escherichia coli or Corynebacterium glutamicum requires blocking competing pathways (e.g., shikimate dehydrogenase) and introducing heterologous enzymes like catechol 1,2-dioxygenase . Key challenges include:

- Toxicity : Accumulation of intermediates like catechol inhibits growth. Use inducible promoters or two-phase fermentations to mitigate this.

- Redox Balance : Aerobic conditions favor aromatic degradation but hinder reduction steps. Researchers should optimize oxygen transfer rates or employ anaerobic-enzyme engineering .

- Yield Optimization : Flux balance analysis (FBA) and ¹³C metabolic flux analysis can identify bottlenecks in carbon partitioning .

Advanced: How can contradictory data on this compound degradation products be resolved?

Answer:

Discrepancies in reaction outcomes (e.g., lactone vs. dienelactone formation) often stem from differences in enzyme sources, pH, or metal ion availability. To resolve contradictions:

- Control Experiments : Compare enzymatic activity across homologs (e.g., Acinetobacter vs. Pseudomonas cycloisomerases).

- pH Studies : Acidic conditions favor non-enzymatic HCl elimination to trans-dienelactone, while neutral pH favors enzymatic lactonization .

- Isotope Tracing : Use ³⁶Cl-labeled substrates to track dehalogenation pathways and quantify spontaneous vs. enzyme-catalyzed steps.

Advanced: What strategies improve the stability of this compound in bioprocessing?

Answer:

The compound is prone to isomerization and degradation under heat or light. Stabilization strategies include:

- Low-Temperature Storage : Maintain samples at –80°C in amber vials to prevent photodegradation.

- Chelating Agents : Add EDTA to buffer solutions to sequester metal ions that catalyze non-enzymatic reactions.

- In Situ Extraction : Use ethyl acetate or ion-exchange resins to remove the compound from aqueous fermentation broths immediately after synthesis .

Advanced: How can metabolic pathways be optimized for high-yield this compound production?

Answer:

- Dynamic Regulation : Employ CRISPR interference (CRISPRi) to downregulate competing pathways (e.g., aroE) during growth phases.

- Co-Culture Systems : Pair Pseudomonas strains (for chlorocatechol production) with Acinetobacter (for efficient cycloisomerization).

- Fermentation Optimization : Use fed-batch reactors with controlled carbon/nitrogen ratios to extend the production phase. Monitor dissolved oxygen to balance oxidative steps and redox demands .

Advanced: What computational tools aid in predicting this compound reactivity?

Answer:

- Density Functional Theory (DFT) : Model cycloisomerization transition states to predict regioselectivity (5-chloro vs. 2-chloromuconolactone).

- Molecular Dynamics (MD) : Simulate enzyme-substrate interactions to guide mutagenesis (e.g., altering active-site residues in cycloisomerases).

- QSAR Models : Correlate substituent effects (e.g., halogen position) with biodegradation rates using datasets from analogs like 4-chloro-cis,cis-muconic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.